1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-12(4-2)8-5-9-13-10(14)6-7-11(13)15/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
XPBULBYTUKYWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of N-Substituted Amidrazones with Maleic Anhydrides
One robust method involves the reaction of N-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach has been demonstrated to yield pyrrole-2,5-dione derivatives with high selectivity and good yields (75–95%) under reflux conditions in solvents like toluene or chloroform.
This method allows for the introduction of various amine substituents, including the diethylamino-propyl group, with good control over substitution.
Alternative Synthetic Routes
- Direct alkylation of the pyrrole-2,5-dione nitrogen with a 3-(diethylamino)propyl halide under basic conditions may be possible but is less commonly reported due to potential side reactions.
- Use of substituted maleic anhydrides with pre-installed aminoalkyl groups can streamline synthesis but requires availability of such specialized anhydrides.
Detailed Reaction Scheme Example (Based on Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | N-(3-Diethylaminopropyl)amidrazone + 2,3-dimethylmaleic anhydride in toluene, reflux 5 h | Cyclization to form pyrrole-2,5-dione core with diethylamino-propyl substituent |
| 2 | Filtration and recrystallization from ethanol | Isolation and purification of product |
Research Data and Yields
From the study of amidrazone derivatives with maleic anhydrides, yields for similar pyrrole-2,5-dione derivatives ranged from 75% to 95%, depending on solvent and temperature. The diethylamino-propyl substituent, being a bulky and electron-donating group, may require optimization of reaction conditions, but no significant steric hindrance is reported.
NMR and IR spectral data confirm the formation of the pyrrole-2,5-dione ring and the presence of the diethylamino group.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidrazone + Maleic Anhydride | N-(3-Diethylaminopropyl)amidrazone, 2,3-dimethylmaleic anhydride | Reflux in toluene/chloroform 5 h | 75–95 | High yield, selective | Requires amidrazone precursor |
| Amide Formation via Activated Carbonate | Pyrrole-2,5-dione acid derivative, bis(p-nitrophenyl)carbonate, diethylamino-propylamine | THF, 0 °C, strong base | Moderate | Versatile amine introduction | Multi-step, requires protection |
| Direct Alkylation (less common) | Pyrrole-2,5-dione, 3-(diethylamino)propyl halide | Basic conditions | Variable | Simpler reagents | Potential side reactions |
Chemical Reactions Analysis
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group, using reagents like alkyl halides.
Scientific Research Applications
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrole-2,5-dione core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione with structurally and functionally related maleimide derivatives:
Key Structural and Functional Differences
Aminoalkyl Side Chains: The diethylamino group in the target compound contrasts with the dimethylamino group in , which may alter solubility and binding affinity. Diethylamino substituents typically enhance lipophilicity compared to dimethylamino analogs. The hydroxypropyl derivative lacks basicity, reducing its interaction with biological targets but improving water solubility.
Biological Activity :
- Bisindolylmaleimides (e.g., ) exhibit potent PKC inhibition due to indole groups mimicking ATP-binding sites. The target compound lacks indole moieties, suggesting divergent mechanisms.
- The fluoropyridine-based maleimide is tailored for radiopharmaceutical use, leveraging fluorine-18 for positron emission tomography (PET) imaging.
Synthetic Accessibility :
- Derivatives with indole/piperidine substituents (e.g., ) show moderate yields (38–55%), likely due to steric hindrance during coupling reactions.
- Simple alkylmaleimides (e.g., ) are synthesized in higher yields, emphasizing the impact of substituent complexity on reaction efficiency.
Pharmacological and Industrial Relevance
- Enzyme Inhibition: Bisindolylmaleimides (e.g., ) and dimethylamino analogs (e.g., ) are established PKC inhibitors, suggesting the target compound could be optimized for similar pathways.
- Bioconjugation: The fluoropyridine maleimide highlights the utility of maleimides in tagging biomolecules, a role the diethylamino variant may also fulfill if functionalized appropriately.
- Anticancer Potential: Compounds like 4m demonstrate the importance of indole and fluoroindole groups in cytotoxicity, a feature absent in the simpler diethylamino derivative.
Biological Activity
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as diethylaminopropyl pyrrole dione, is a compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 1-[3-(diethylamino)propyl]pyrrole-2,5-dione |
| InChI Key | XPBULBYTUKYWDO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of diethylamine with a suitable propyl halide to form an intermediate, which is then reacted with maleic anhydride. This multi-step process is crucial for obtaining the desired compound in a pure form .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The diethylamino group can engage with biological receptors, while the pyrrole-2,5-dione core may participate in redox reactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines in vitro. The compound demonstrated cytotoxic effects on human colon cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from M to M .
Case Study: Colon Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against human colon cancer cell lines:
| Cell Line | GI50 (M) | Effect |
|---|---|---|
| HCT-116 | Significant growth inhibition | |
| SW-620 | Moderate growth inhibition |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its utility in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
